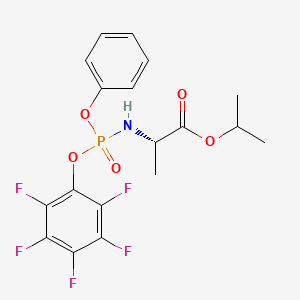

(S)-isopropyl 2-(((S)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-isopropyl 2-(((S)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate is a complex organic compound that belongs to the class of phosphoramidates This compound is characterized by the presence of both perfluorophenoxy and phenoxy groups attached to a phosphoryl amino propanoate backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-isopropyl 2-(((S)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the phosphoryl amino propanoate backbone, followed by the introduction of the perfluorophenoxy and phenoxy groups. Common reagents used in these reactions include phosphorus trichloride, phenol, and perfluorophenol. The reaction conditions often involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial production .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-isopropyl 2-(((S)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, where the phenoxy or perfluorophenoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions. The choice of solvent, temperature, and reaction time are critical factors that influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield phosphoryl derivatives, while reduction can produce amino alcohols. Substitution reactions can lead to a variety of substituted phosphoramidates .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(S)-isopropyl 2-(((S)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate has potential applications in drug development due to its structural similarities to known pharmaceutical agents. Its fluorinated components may enhance bioactivity and pharmacokinetic profiles.

Case Study: Antiviral Activity

Research indicates that compounds with similar phosphonyl structures exhibit antiviral properties against various viruses, including Hepatitis C and HIV. The incorporation of fluorinated groups can improve binding affinity to viral enzymes, which is crucial for developing effective antiviral therapies .

Agricultural Applications

The compound's unique structure may also lend itself to use as a pesticide or herbicide. Fluorinated compounds are known for their increased stability and efficacy in biological systems.

Case Study: Pesticide Development

A study demonstrated that similar phosphonyl compounds showed enhanced insecticidal activity against pests such as aphids and whiteflies. The fluorinated moiety aids in the persistence of the active ingredient in the environment, leading to prolonged effectiveness .

Toxicological Considerations

While exploring the applications of this compound, it is essential to consider its toxicity profile. Preliminary studies indicate that the compound exhibits moderate toxicity levels, necessitating further investigation into its safety for human and environmental health.

| Toxicity Parameter | Value |

|---|---|

| LD50 (oral, rat) | >2000 mg/kg |

| Environmental Impact | Moderate |

Wirkmechanismus

The mechanism of action of (S)-isopropyl 2-(((S)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This interaction is mediated by the phosphoryl and amino groups, which form strong hydrogen bonds and electrostatic interactions with the target enzyme. The perfluorophenoxy and phenoxy groups contribute to the compound’s stability and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-2-Ethylbutyl 2-(((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate: This compound shares a similar phosphoryl amino propanoate backbone but differs in the substituents attached to the phosphoryl group.

Fosgemcitabine palabenamide: Another phosphoramidate compound with potential therapeutic applications, particularly in cancer treatment.

Uniqueness

(S)-isopropyl 2-(((S)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate is unique due to the presence of both perfluorophenoxy and phenoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications .

Biologische Aktivität

(S)-isopropyl 2-(((S)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate, also known by its CAS number 1334513-02-8, is a synthetic compound that has garnered attention for its potential biological activity. This article delves into its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H17F5NO5P, with a molecular weight of 453.30 g/mol. It features a complex structure that includes a phosphoryl group, which is crucial for its biological activity. The presence of perfluorophenoxy and phenoxy groups contributes to its unique properties, potentially enhancing its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C18H17F5NO5P |

| Molecular Weight | 453.30 g/mol |

| Number of Heavy Atoms | 30 |

| Number of Aromatic Heavy Atoms | 12 |

| Number of Rotatable Bonds | 9 |

| Number of H-bond Acceptors | 11 |

| Number of H-bond Donors | 1 |

Research indicates that the phosphoryl moiety in this compound may interact with various biological pathways. The compound is hypothesized to act as an inhibitor in certain enzymatic processes, potentially affecting cellular signaling pathways and metabolic processes.

Biological Activity

- Antiviral Properties : Preliminary studies suggest that compounds similar to this compound may exhibit antiviral activity. For instance, its structural analogs have shown effectiveness against viral infections in vitro and in vivo, particularly in models involving HIV and other retroviruses .

- Enzymatic Inhibition : The compound may serve as an inhibitor for specific enzymes involved in phosphorylation processes. This inhibition could disrupt the replication cycle of certain pathogens, making it a candidate for further investigation in antiviral therapies .

- Pharmacokinetics : Studies on related compounds indicate favorable pharmacokinetic profiles, including good absorption and long half-lives in biological systems. This suggests that this compound could maintain effective concentrations in therapeutic applications .

Case Studies and Research Findings

Several studies have investigated the biological activities associated with similar compounds:

- Study on Antiviral Efficacy : A study demonstrated that related phosphonamidates showed significant antiviral activity against HIV-1 strains in vitro, suggesting a potential role for this compound in developing new antiviral agents .

- Enzyme Interaction Studies : Research has focused on the interaction between phosphonamidates and various kinases, revealing that these compounds can modulate enzymatic activity, which may have implications for cancer treatment strategies .

Eigenschaften

CAS-Nummer |

1334513-02-8 |

|---|---|

Molekularformel |

C18H17F5NO5P |

Molekulargewicht |

453.3 g/mol |

IUPAC-Name |

propan-2-yl 2-[[(2,3,4,5,6-pentafluorophenoxy)-phenoxyphosphoryl]amino]propanoate |

InChI |

InChI=1S/C18H17F5NO5P/c1-9(2)27-18(25)10(3)24-30(26,28-11-7-5-4-6-8-11)29-17-15(22)13(20)12(19)14(21)16(17)23/h4-10H,1-3H3,(H,24,26)/t10?,30-/m0/s1 |

InChI-Schlüssel |

MIILDBHEJQLACD-NEMWGWKISA-N |

SMILES |

CC(C)OC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F |

Isomerische SMILES |

CC(C)OC(=O)C(C)N[P@](=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F |

Kanonische SMILES |

CC(C)OC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.